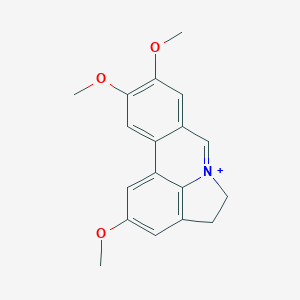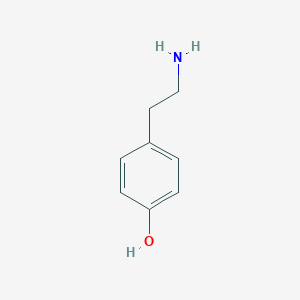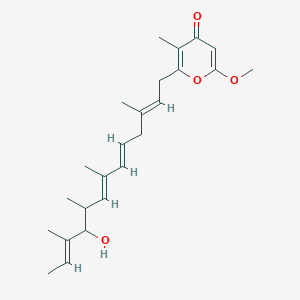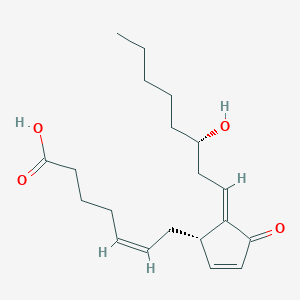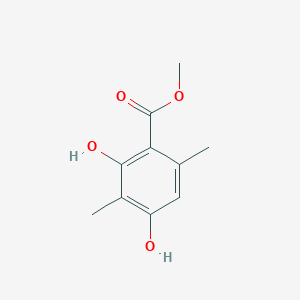
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
概要
説明
“Methyl 2,4-dihydroxy-3,6-dimethylbenzoate” is also known as “Atraric acid” and is a naturally occurring phenolic compound and ester . It is a white to off-white crystalline powder with an odor character impact of oak and treemoss . It is used in biological studies .
Molecular Structure Analysis
The molecular formula of “Methyl 2,4-dihydroxy-3,6-dimethylbenzoate” is C10H12O4 . The InChI code is 1S/C10H12O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h4,11-12H,1-3H3 . The molecular weight is 196.2 g/mol .
Physical And Chemical Properties Analysis
“Methyl 2,4-dihydroxy-3,6-dimethylbenzoate” forms colorless crystals . It has a melting point of 144 - 146 °C . It is stable at pH 1–9 (moderately alkali-stable) and fibersubstantive .
科学的研究の応用
Organic Synthesis
“Methyl 2,4-dihydroxy-3,6-dimethylbenzoate” is used in organic synthesis . It belongs to the category of esters of carboxylic acid and monoesters with other functional groups . It has a molar mass of 196.2 g/mol .
Biological Studies
This compound is used in biological studies, particularly in the role of androgens in inducing distinct responses of epithelial-mesenchymal transition factors in human prostate cancer cells .
Fragrance Ingredient
“Methyl 2,4-dihydroxy-3,6-dimethylbenzoate” is used as a fragrance ingredient in various products . It has a substantivity of more than 10 days at 10% in DPG .
Toiletries
This compound is used in toiletries . Its long-lasting fragrance makes it a suitable ingredient for personal care products .
Fragranced Functional Products
“Methyl 2,4-dihydroxy-3,6-dimethylbenzoate” is used in fragranced functional products such as fabric softeners, detergents, and aerosols .
Scented Products
This compound is also used in scented products like candles, potpourri, and incense . Its strong and long-lasting fragrance contributes to the overall scent of these products .
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. For instance, the compound is stable at pH 1–9 , suggesting that it can remain active in a variety of physiological conditions. Additionally, it should be stored below +30°C to maintain its stability.
Safety and Hazards
This compound is classified as Combustible Solids . It is obviously hazardous to water . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contacting with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
methyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h4,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQHKWMIDYRWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041653 | |
| Record name | Methyl 3-methylorsellinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
CAS RN |
4707-47-5 | |
| Record name | Atraric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atraric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-methylorsellinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-METHYLORSELLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12YH9T04QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: * Molecular Formula: C10H12O4 [, , , ]* Molecular Weight: 196.20 g/mol [, , , ]
- Two hydroxyl groups, one involved in strong intramolecular hydrogen bonding with the carbonyl oxygen of the ester group. [, ]
- A methyl ester group. [, ]
- Two methyl groups attached to the aromatic ring. [, ]
ANone: This compound is a secondary metabolite found in various organisms, including:
- Lichens: It is a characteristic component of lichens like Parmotrema melanothrix, Stereocaulon halei, Parmotrema mesotropum, and Cetraria islandica. [, , , ]
- Plants: It has been isolated from the roots of plants such as Dianella revoluta, Stypandra grandis, and Phormium cookianum. [, ]
- Liverworts: It is present in the liverwort species Bazzania sp. []
- Fungi: It has been found in the grass pathogenic fungus Leptosphaeria herpotrichoides and fresh wild mushrooms. [, ]
ANone: X-ray crystallography studies reveal that:
- The molecule exists in a planar conformation due to the strong intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. [, , ]
- In the crystal lattice, the molecules are arranged in sheets held together by intermolecular hydrogen bonds. []
- Low-temperature analysis reveals minor structural differences compared to room temperature, likely due to crystal packing variations around the hydroxyl and ester groups. []
ANone: Yes, research suggests various potential bioactivities:
- Antifungal Activity: It shows antifungal activity against Candida albicans. []
- α-Glucosidase Inhibitory Activity: It exhibits α-glucosidase inhibitory activity, potentially helpful in managing blood sugar levels. []
- Glucose Uptake Stimulation: It may stimulate glucose uptake in muscle cells, contributing to glucose homeostasis. []
- Estrogenic Activity: Studies suggest it can activate estrogen receptors, although its potency is significantly lower than 17β-estradiol. []
- Hydroxyl Groups: The presence and position of hydroxyl groups likely play a crucial role in its activities. For example, the intramolecular hydrogen bonding between the carbonyl and ortho-hydroxyl group influences its conformation and potentially its binding to biological targets. []
- Ester Group: The methyl ester group may contribute to its pharmacological properties. Modifications to this group could alter its activity and bioavailability. []
ANone: Yes, computational studies have been conducted:
- Molecular Docking: Studies have docked Methyl 2,4-dihydroxy-3,6-dimethylbenzoate with the ACE2 protein, a target for COVID-19 treatment. Results indicate binding interactions with the protein. []
- Druglikeness Prediction: Computational tools have been used to assess its drug-likeness properties. []
ANone: Various analytical methods have been employed for its isolation, characterization, and quantification:
- Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are used for isolation and purification. [, ]
- Spectroscopy: NMR (Nuclear Magnetic Resonance), IR (Infrared), UV (Ultraviolet), and Mass Spectrometry (MS) are used to elucidate its structure and confirm its identity. [, , , , , , , , , ]
- Crystallography: X-ray crystallography has been used to determine its crystal structure and understand its molecular interactions. [, , ]
- Bioassays: Various in vitro assays are used to evaluate its biological activities, such as antifungal assays and α-glucosidase inhibition assays. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



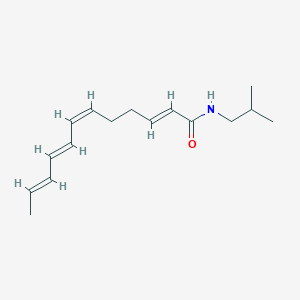

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
